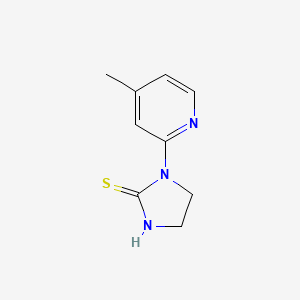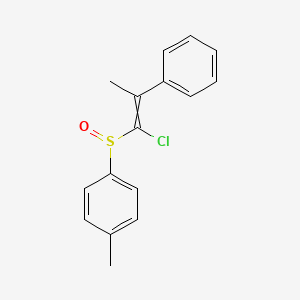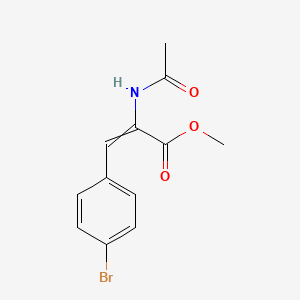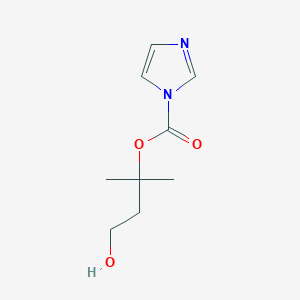![molecular formula C14H10F3NO2S B12573399 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 223799-18-6](/img/structure/B12573399.png)
3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydroxy group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexa-2,5-dien-1-one ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the sulfanyl group: This can be done using thiol reagents under basic conditions.
Addition of the anilino group: This step typically involves a nucleophilic substitution reaction with an aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-{sulfanyl[4-(fluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
- 3-Hydroxy-4-{sulfanyl[4-(chloromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
- 3-Hydroxy-4-{sulfanyl[4-(bromomethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
Uniqueness
The presence of the trifluoromethyl group in 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one makes it unique compared to its analogs. The trifluoromethyl group can significantly alter the compound’s electronic properties, increasing its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
223799-18-6 |
|---|---|
Molecular Formula |
C14H10F3NO2S |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)8-1-3-9(4-2-8)18-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,18,21) |
InChI Key |
HLCLXRIBAWSVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)


![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)

![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)


![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)

![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
